A Technical Guide to the Physicochemical Properties of Methyl D-galacturonate
A Technical Guide to the Physicochemical Properties of Methyl D-galacturonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl D-galacturonate, a methyl ester of D-galacturonic acid, is a naturally occurring monosaccharide and a fundamental constituent of pectin, a major component of the plant cell wall.[1] Its chemical structure and properties are of significant interest in the fields of glycobiology, food science, and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl D-galacturonate, detailed experimental protocols for their determination, and an illustrative workflow for its synthesis and purification.
Physicochemical Properties
The key physicochemical properties of Methyl D-galacturonate are summarized in the table below, providing a quantitative overview for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₇ | PubChem |
| Molecular Weight | 208.17 g/mol | PubChem |
| Melting Point | 147 °C | ChemicalBook |
| Boiling Point (Predicted) | 492.7 ± 45.0 °C | ChemicalBook |
| Density (Predicted) | 1.526 ± 0.06 g/cm³ | ChemicalBook |
| Solubility | Soluble in water. Sparingly soluble in polar organic solvents like methanol and ethanol. Insoluble in non-polar organic solvents. | General knowledge based on carbohydrate solubility |
| Optical Rotation | Dextrorotatory (+) | General knowledge for D-sugars |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of Methyl D-galacturonate.
Melting Point Determination
The melting point is a critical indicator of the purity of a crystalline solid.[2][3][4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2]
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry, crystalline Methyl D-galacturonate is finely ground using a mortar and pestle.[3]
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.[3]
-
Measurement:
-
Initial (Rapid) Determination: The capillary tube is placed in the melting point apparatus, and the temperature is increased rapidly to obtain an approximate melting range.[2]
-
Accurate Determination: A fresh sample is prepared. The apparatus is heated to a temperature about 15-20 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C per minute.[2][3]
-
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5-1 °C).[2]
Solubility Determination
The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution.[5][6]
Apparatus:
-
Test tubes or small vials
-
Vortex mixer or magnetic stirrer
-
Water bath (optional)
-
Analytical balance
Procedure:
-
Solvent Selection: A range of solvents should be tested, including water, methanol, ethanol, acetone, and a non-polar solvent like hexane.
-
Qualitative Assessment:
-
To a test tube containing approximately 1 mL of the solvent, add a small, accurately weighed amount (e.g., 10 mg) of Methyl D-galacturonate.
-
Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Observe if the solid dissolves completely. If not, the mixture can be gently warmed in a water bath to assess temperature effects on solubility.
-
-
Quantitative Assessment (for soluble cases):
-
Start with a known volume of solvent in a vial.
-
Add small, accurately weighed portions of Methyl D-galacturonate incrementally, ensuring complete dissolution after each addition with vigorous mixing.
-
Continue until a saturated solution is formed (i.e., solid material remains undissolved).
-
The solubility is then calculated in terms of g/100 mL or mol/L.
-
Optical Rotation Measurement
Optical rotation is the angle through which the plane of polarized light is rotated after passing through a solution of a chiral compound.[7][8][9][10]
Apparatus:
-
Polarimeter
-
Polarimeter cell (e.g., 1 dm length)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Sodium D-line lamp (589.3 nm)
Procedure:
-
Solution Preparation:
-
Accurately weigh a known amount of Methyl D-galacturonate (e.g., 100 mg).
-
Dissolve the sample in a suitable solvent (typically water) in a volumetric flask and dilute to the mark. The concentration (c) is calculated in g/mL.
-
-
Instrument Calibration:
-
Sample Measurement:
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Synthesis and Purification Workflow
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of Methyl D-galacturonate.
Caption: Workflow for the synthesis and purification of Methyl D-galacturonate.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of Methyl D-galacturonate.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the anomeric proton (H-1), the other ring protons (H-2 to H-5), and the methyl ester protons (-OCH₃). The chemical shifts and coupling constants of the ring protons provide information about their stereochemistry.[12][13]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The anomeric carbon (C-1) typically resonates around 90-100 ppm, while the carbonyl carbon of the methyl ester (C=O) appears further downfield (around 170 ppm). The methyl carbon of the ester group will have a characteristic signal around 52 ppm.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[15][16][17] The FTIR spectrum of Methyl D-galacturonate will exhibit characteristic absorption bands:
-
O-H Stretching: A broad band in the region of 3600-3200 cm⁻¹ due to the hydroxyl groups.[18]
-
C-H Stretching: Bands around 2950-2850 cm⁻¹ corresponding to the C-H bonds of the ring and the methyl group.[18]
-
C=O Stretching: A strong absorption band around 1750-1735 cm⁻¹ characteristic of the ester carbonyl group.[1][18]
-
C-O Stretching: Multiple bands in the fingerprint region (1300-1000 cm⁻¹) due to the various C-O single bonds in the carbohydrate ring and the ester group.[18]
Biological Context and Significance
Methyl D-galacturonate is a key monomeric unit of homogalacturonan, a major component of pectin in the primary plant cell wall.[19] The degree of methyl esterification of galacturonic acid residues in pectin plays a crucial role in determining the physical properties of the cell wall, such as its porosity and elasticity.[20] Furthermore, recent research has highlighted the role of pectin fragments, known as oligogalacturonides, as signaling molecules in plant defense responses against pathogens.[21][22][23][24] The partial demethylation of these fragments is often a prerequisite for their biological activity.[21][24] Understanding the physicochemical properties of Methyl D-galacturonate is therefore fundamental to research in plant biology, as well as in the development of pectin-based biomaterials and functional foods.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Determination of Optical Rotation and Specific Optical Rotation | Pharmaguideline [pharmaguideline.com]
- 8. digicollections.net [digicollections.net]
- 9. Testing specific optical rotation of a given sample by using Polarimeter SOPs [webofpharma.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. pharmastate.academy [pharmastate.academy]
- 12. researchgate.net [researchgate.net]
- 13. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. azooptics.com [azooptics.com]
- 16. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 17. ejournal.upi.edu [ejournal.upi.edu]
- 18. researchgate.net [researchgate.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. mdpi.com [mdpi.com]
- 21. Partial demethylation of oligogalacturonides by pectin methyl esterase 1 is required for eliciting defence responses in wild strawberry (Fragaria vesca) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Pectin-derived oligogalacturonides shape mutualistic interactions between Bacillus and its host plant - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
